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Abstract

Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) that reversibly inhibits the
gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.[1][2] This technical
guide provides a comprehensive overview of the pharmacokinetics (PK) and
pharmacodynamics (PD) of fexuprazan, summarizing key data from preclinical and clinical
studies. It is intended to serve as a resource for researchers, scientists, and drug development
professionals involved in the study of acid-related disorders. This document details the
absorption, distribution, metabolism, and excretion of fexuprazan, as well as its dose-
dependent effects on gastric pH. Methodologies from key experiments are described, and
signaling pathways and experimental workflows are visually represented to facilitate a deeper
understanding of this next-generation acid suppressant.

Introduction

Acid-related disorders, including gastroesophageal reflux disease (GERD) and gastritis, are
highly prevalent conditions necessitating effective and well-tolerated therapeutic options.[3]
While proton pump inhibitors (PPIs) have long been the standard of care, their limitations, such
as a delayed onset of action and food-dependent efficacy, have driven the development of new
therapeutic classes.[3][4] Fexuprazan emerges as a promising alternative, offering a distinct
mechanism of action and favorable pharmacokinetic profile.[5] As a P-CAB, fexuprazan
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competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, leading
to rapid and sustained inhibition of gastric acid secretion.[6][7]

Pharmacokinetics

Fexuprazan exhibits predictable pharmacokinetic properties, characterized by rapid absorption,
dose-proportional exposure, and a relatively long half-life, contributing to its sustained
pharmacodynamic effect.[4][8]

Absorption

Following oral administration, fexuprazan is rapidly absorbed, with the time to reach maximum
plasma concentration (Tmax) typically observed between 1.75 and 3.5 hours.[6][8] Plasma
concentrations of fexuprazan increase in a dose-proportional manner across a range of 10 mg
to 320 mg.[1][6] Notably, the pharmacokinetic parameters of fexuprazan are not significantly
affected by food intake, allowing for more convenient dosing regimens compared to PPIs.[1][8]
The absolute oral bioavailability of fexuprazan is estimated to be between 38.4% and 38.6%.[4]

[9]

Distribution

The volume of distribution at steady state (Vss) in humans has been estimated to be 7.48 L/kg
for a 70 kg individual, suggesting extensive tissue distribution.[4]

Metabolism

Fexuprazan is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with
CYP3A4 being the major contributor.[6][10] Other CYPs, including CYP2B6, CYP2C19, and
CYP2D6, are also involved to a lesser extent.[6][11] The main metabolite, M14, is considered
inactive, as it does not inhibit the H+/K+-ATPase.[6][11]

EXxcretion

The elimination of fexuprazan occurs predominantly through feces.[6] Following oral
administration of radiolabeled fexuprazan to rats and dogs, the majority of the dose was
recovered in feces (80.1% in rats and 57.9% in dogs).[6] Urinary excretion of the unchanged
drug in humans is minimal, accounting for approximately 0.6% of the administered dose.[4][6]
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The mean elimination half-life (t1/2) of fexuprazan in healthy adults is approximately 9 to 9.7
hours.[6][12]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of fexuprazan from single
and multiple-dose studies in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetics of Fexuprazan

AUCO0-12h .

Dose Cmax (ng/mL) Tmax (hr) Half-life (hr)
(h-ng/mL)

10 mg 8.26 2.25 53.47 ~9

40 mg (1x40mg) 33.87 3.00 - 9.44

40 mg (4x10mg) 34.62 2.50 - 9.91

Data compiled from multiple sources.[12][13]

Table 2: Multiple-Dose (Steady-State) Pharmacokinetics of Fexuprazan

Dosing Cmax,ss AUCO0-12h,ss Cmin,ss
. Tmax,ss (hr)

Regimen (ng/mL) (h-ng/mL) (ng/mL)

10 mg twice daily  13.85 2.00 109.73 5.36

Data from a study with multiple doses administered twice daily.[12]

Pharmacodynamics

The primary pharmacodynamic effect of fexuprazan is the dose-dependent suppression of
gastric acid secretion, leading to an increase in intragastric pH.

Mechanism of Action
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Fexuprazan acts as a potassium-competitive acid blocker (P-CAB). It competitively and
reversibly inhibits the final step of gastric acid production by blocking the H+/K+-ATPase
(proton pump) in gastric parietal cells.[1][6] Unlike PPIs, which require acid-mediated activation
and bind irreversibly to active proton pumps, fexuprazan does not require an acidic
environment for activation and can bind to both active and inactive pumps.[1][2] This leads to a
more rapid onset of action and sustained acid suppression.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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